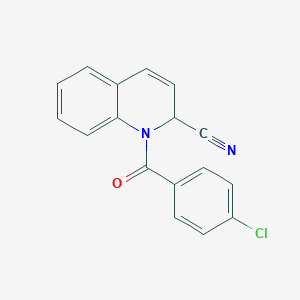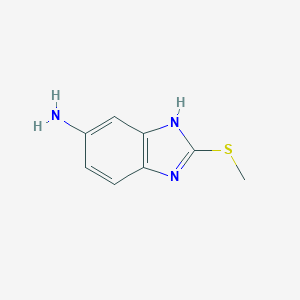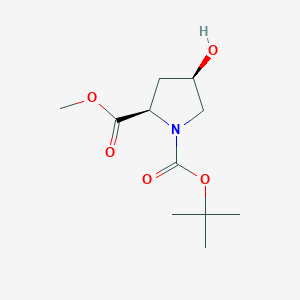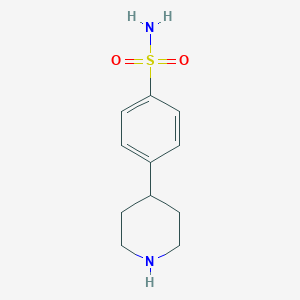
4-Piperidin-4-YL-benzenesulfonamide
概要
説明
4-Piperidin-4-YL-benzenesulfonamide is a chemical compound with the molecular formula C11H16N2O2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
作用機序
Target of Action
The primary target of 4-Piperidin-4-YL-benzenesulfonamide is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . Glycine is an obligatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and elevated glycine levels in the synaptic cleft can promote activation of the NMDA receptor .
Mode of Action
This compound acts as an inhibitor of GlyT1 . By inhibiting GlyT1, it prevents the reuptake of glycine into neurons or surrounding glia, thereby increasing the concentration of glycine in the synaptic cleft . This increased concentration of glycine can enhance the activation of the NMDA receptor .
Biochemical Pathways
The inhibition of GlyT1 by this compound affects the glutamatergic neurotransmission pathway . The increased activation of the NMDA receptor due to elevated glycine levels can lead to an increase in the influx of calcium ions into the neuron . This can result in various downstream effects, including the modulation of synaptic plasticity, which is crucial for learning and memory .
Result of Action
The inhibition of GlyT1 by this compound and the subsequent increase in glycine levels can lead to enhanced activation of the NMDA receptor . This can have various molecular and cellular effects, including the modulation of synaptic plasticity, which is crucial for learning and memory . Additionally, the compound has been found to have significant inhibitory bioactivity in HepG2 cells .
生化学分析
Biochemical Properties
4-Piperidin-4-YL-benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as aldose reductase, which is involved in the polyol pathway . This inhibition can lead to a reduction in the conversion of glucose to sorbitol, thereby impacting glucose metabolism. Additionally, this compound interacts with proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in glucose metabolism, leading to changes in cellular energy production and utilization . Furthermore, it can impact cell signaling pathways by binding to specific receptors or proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as aldose reductase . By binding to the active site of the enzyme, this compound prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in cells. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing the progression of diabetic cataracts by inhibiting aldose reductase . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures or disruption of normal cellular functions. Threshold effects have also been noted, where a certain dosage is required to achieve the desired biochemical or cellular response.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. By inhibiting aldose reductase, the compound affects the polyol pathway, reducing the conversion of glucose to sorbitol . This can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, this compound may interact with other enzymes or cofactors involved in metabolic processes, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. The localization of this compound can also influence its stability and activity, as different cellular environments may affect its biochemical properties.
準備方法
The synthesis of 4-Piperidin-4-YL-benzenesulfonamide typically involves the reaction of piperidine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
化学反応の分析
4-Piperidin-4-YL-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-Piperidin-4-YL-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential drugs for treating neurological disorders and cancers.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials, including catalysts and polymers.
類似化合物との比較
4-Piperidin-4-YL-benzenesulfonamide can be compared with other similar compounds, such as:
4-Bromo-N-(piperidin-4-yl)benzenesulfonamide: This compound contains a bromine atom, which can influence its reactivity and biological activity.
4-Cyano-N-(piperidin-4-yl)benzenesulfonamide: The presence of a cyano group can alter the compound’s electronic properties and its interactions with biological targets.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: This derivative contains a thiazole ring, which can enhance its pharmacological properties.
特性
IUPAC Name |
4-piperidin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKHULNHTKVTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592977 | |
| Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119737-31-4 | |
| Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
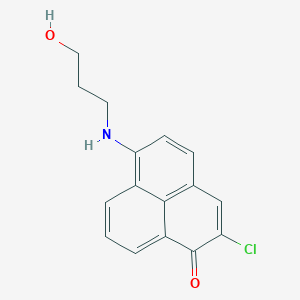
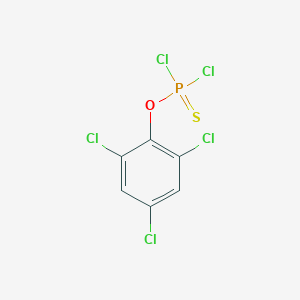
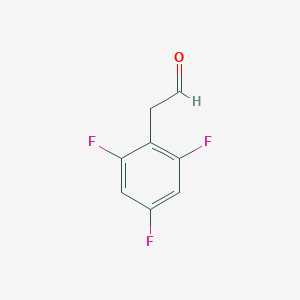
![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
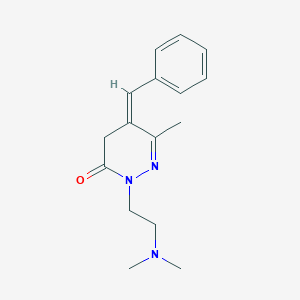

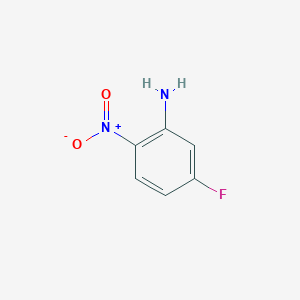
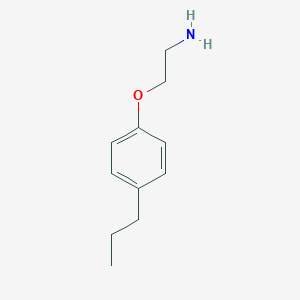
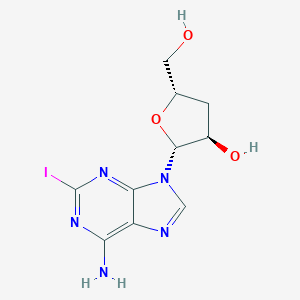
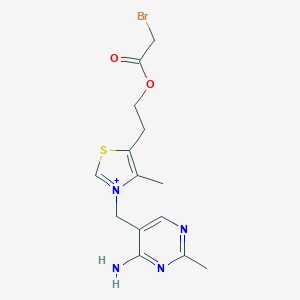
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
